molecular formula C5H5BrN2 B076627 2-Amino-3-bromopyridine CAS No. 13534-99-1

2-Amino-3-bromopyridine

Cat. No. B076627
CAS RN: 13534-99-1
M. Wt: 173.01 g/mol
InChI Key: RBCARPJOEUEZLS-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-Amino-3-bromopyridine and its derivatives are synthesized from various starting materials through multiple steps, including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation. The synthesis processes are optimized to improve yield and purity, employing techniques such as palladium-catalyzed amination and conditions adjustment for each reaction step to ensure the successful synthesis of the target compound (Xu Liang, 2010).

Molecular Structure Analysis Molecular structure and vibrational spectra of 2-Amino-3-bromopyridine have been studied using density functional theory (DFT) methods, revealing the molecular geometry, vibrational frequencies, and energy distributions. The electronic properties, including HOMO and LUMO energies, provide insights into the molecule's reactivity and stability (M. Kandasamy & G. Velraj, 2012).

Chemical Reactions and Properties 2-Amino-3-bromopyridine engages in various chemical reactions, including coupling and bromination reactions. These reactions are facilitated by different catalysts and conditions, resulting in the formation of a wide range of compounds. The chemical behavior is influenced by the presence of the amino and bromo groups, which contribute to its reactivity and interaction with other molecules (J. Marchand, G. Lolli, & A. Caflisch, 2016).

Physical Properties Analysis The physical properties of 2-Amino-3-bromopyridine, such as melting point, boiling point, and solubility, are essential for its handling and application in different chemical processes. These properties depend on the molecular structure and intermolecular interactions present in the compound. Research on these properties helps in understanding the conditions required for its storage and application in synthesis (Christina Susan Abraham, J. Prasana, & S. Muthu, 2017).

Chemical Properties Analysis 2-Amino-3-bromopyridine exhibits various chemical properties, including acidity, basicity, and reactivity towards different reagents. The amino and bromo substituents significantly influence its chemical behavior, making it a versatile intermediate in organic synthesis. Understanding these properties is crucial for developing new reactions and applications of this compound (K. Bunker, N. Sach, S. Nukui, A. Rheingold, & A. Yanovsky, 2008).

Scientific Research Applications

Application 1: Palladium-Catalyzed Sonogashira Coupling Reaction

  • Specific Scientific Field : Organic Chemistry, specifically in the field of catalysis .
  • Summary of the Application : 2-Amino-3-bromopyridine is used in the Palladium-Catalyzed Sonogashira Coupling Reaction with Terminal Alkynes . This reaction is one of the most effective methods to form new carbon-carbon bonds .
  • Methods of Application or Experimental Procedures : The Sonogashira coupling reaction of 3-halogen-2-aminopyridines with terminal alkynes afforded the corresponding target products in the presence of a palladium catalyst . The influences of different kinds of catalyst loading, bases, substrates and temperature were also investigated . Under the optimized conditions, including 2.5 mol% Pd (CF3COO)2, 5 mol% PPh3 and 5 mol% CuI as additive, 1 mL Et3N, substrate 1 with terminal alkynes 2 for the cross-coupling reactions at 100 ̊C for 3 h in DMF afforded the corresponding products of 2-amino-3-alkynylpyridines .
  • Results or Outcomes : The methodology provided an effective synthetic method including operational convenience, high efficiency and wide-application . The corresponding products of 2-amino-3-alkynylpyridines were obtained in moderate to excellent yields (72% - 96%) .

Application 2: Synthesis of 2-Acylamido-3-Bromopyridines and 2-Anilino-3-Bromopyridine

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 2-Amino-3-bromopyridine may be used to synthesize 2-acylamido-3-bromopyridines and 2-anilino-3-bromopyridine .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
  • Results or Outcomes : The outcomes of these syntheses are not provided in the source .

Application 3: Synthesis of 3-[(2-Methoxyphenyl)ethynyl]pyridin-2-Amine and 3-[(4-Methoxyphenyl)ethynyl]pyridin-2-Amine

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 2-Amino-3-bromopyridine may be used to synthesize 3-[(2-methoxyphenyl)ethynyl]pyridin-2-amine and 3-[(4-methoxyphenyl)ethynyl]pyridin-2-amine .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
  • Results or Outcomes : The outcomes of these syntheses are not provided in the source .

Application 4: Synthesis of N-(bromopyridyl)amidines

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 2-Amino-3-bromopyridine may be used to synthesize N-(bromopyridyl)amidines .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
  • Results or Outcomes : The outcomes of these syntheses are not provided in the source .

Application 5: Synthesis of Carbolines

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 2-Amino-3-bromopyridine may be used to synthesize carbolines via palladium catalyzed arylation followed by palladium catalyzed amination reaction .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the source .
  • Results or Outcomes : The outcomes of these syntheses are not provided in the source .

Safety And Hazards

2-Amino-3-bromopyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCARPJOEUEZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355840
Record name 2-Amino-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromopyridine

CAS RN

13534-99-1
Record name 2-Amino-3-bromopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13534-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-bromopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.157.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
HJ den Hertog, P Bruin - … des Travaux Chimiques des Pays‐Bas, 1946 - Wiley Online Library
… 3 isomeric monobromo-compounds could be isolated from the mixture, ie 2-amino3-bromopyridine. 2-amino-5-bromopyridine and 2-amino-6-bromopyridine. It contained further 3 …
Number of citations: 8 onlinelibrary.wiley.com
MSS Adam, MK Kindermann, M Köckerling… - 2009 - Wiley Online Library
… The 2-amino-3-bromopyridine 1a and various 2-acylamido-3-bromopyridines 2a–f, obtained from 1a and the respective acyl chlorides, were used in this study. Attempts aiming at cross …
K Thanigaimani, N Che Khalib, S Arshad… - … Crystals and Liquid …, 2016 - Taylor & Francis
… bands of 2-amino-3-bromopyridine 4-methylbenzoic acid are shown in Table 4 . It can be stated that the experimental and theoretical vibrational bands of 2-amino-3-bromopyridine 4-…
Number of citations: 1 www.tandfonline.com
JW Streef, HJ Den Hertog - Recueil des Travaux Chimiques …, 1966 - Wiley Online Library
In connection with an investigation being carried out in our laboratory on the influence of substituents on the course of reactions of halogenopyridines with potassium amide in liquid …
Number of citations: 25 onlinelibrary.wiley.com
Q Zhu, L Liao, G Cheng, W Yang, Y Deng… - Modern Research in …, 2017 - scirp.org
… we took 2-amino-3-bromopyridine 1a as … 2-amino-3-bromopyridine 1a reacts with cyclopropyl acetylene, the yield is 88% (Entry 5); When 1-decyne reacts with 2-amino-3-bromopyridine …
Number of citations: 4 www.scirp.org
S Anusha, BS Anandakumar, CD Mohan… - RSC …, 2014 - pubs.rsc.org
… All the reactions on 2-amino-3-bromopyridine were fast and prolongation of reaction time was observed in the case of 2-amino-3-bromo-6-methylpyridine. Reactions of iodides were …
Number of citations: 30 pubs.rsc.org
C Mathes, B Riss, U Rüegger, L Hueber… - European Journal of …, 2021 - Wiley Online Library
… These limitations were overcome by introducing the side chain early by reductive amination between the functionalized aldehyde and 2-amino-3-bromopyridine. The Sonogashira …
EL Ayuk, AN Njokunwogbu, SU Ilo… - American Journal of …, 2015 - eprints.gouni.edu.ng
… 2-Aminopyridine 7 was treated with bromine in methanol solution in the presence of sodium carbonate to give 2-amino-3-bromopyridine 8. Compound 8 was further converted to 2-…
Number of citations: 4 eprints.gouni.edu.ng
M Siu, R Pastor, W Liu, K Barrett, M Berry… - Bioorganic & medicinal …, 2013 - Elsevier
… The isomeric triazolopyridine 41 is prepared from 2-amino-3-bromopyridine 39 using similar chemistry as the 5-substituted triazolopyridine 15 (Scheme 1). Amine 41 is converted to …
Number of citations: 48 www.sciencedirect.com
TC Leboho, SF van Vuuren, JP Michael… - Organic & Biomolecular …, 2014 - pubs.rsc.org
… atmosphere containing 2-amino-3-bromopyridine derivative (6 … Using 2-amino-3-bromopyridine (0.450 g, 2.60 mmol), 1-… Using 2-amino-3-bromopyridine (0.450 g, 2.60 mmol), 1-ethynyl…
Number of citations: 43 pubs.rsc.org

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